molecular formula C48H37P3 B12598354 Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl- CAS No. 651022-13-8

Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-

Cat. No.: B12598354
CAS No.: 651022-13-8
M. Wt: 706.7 g/mol
InChI Key: QBDVJXJSBBLBMZ-UHFFFAOYSA-N
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Description

Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is a complex organophosphorus compound. It is a type of tertiary phosphine, characterized by the presence of three phenyl groups attached to a phosphorus atom. This compound is notable for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. For instance, the reaction of chlorophosphines with Grignard reagents can yield various phosphine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the Grignard reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like silanes for reduction . Substitution reactions often require the presence of a catalyst to proceed efficiently .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science .

Mechanism of Action

The mechanism by which phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The molecular targets and pathways involved include coordination to metal centers and activation of substrates for subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tertiary phosphines such as triphenylphosphine and tris(2-methoxyphenyl)phosphine . These compounds share structural similarities but differ in their electronic and steric properties.

Uniqueness

Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Properties

CAS No.

651022-13-8

Molecular Formula

C48H37P3

Molecular Weight

706.7 g/mol

IUPAC Name

[2-[2,6-bis(diphenylphosphanyl)phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H

InChI Key

QBDVJXJSBBLBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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